Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate
Description
Methyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with fluorine atoms at the 6- and 8-positions and a methyl ester group at the 3-position. This structure combines aromaticity with electron-withdrawing fluorine substituents, which influence its electronic properties and reactivity. The methyl ester group enhances solubility in organic solvents and serves as a handle for further derivatization.
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-3-7-6(11)2-5(10)4-13(7)8/h2-4H,1H3 |
InChI Key |
OOGUVTZVBBDHEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=C(C=C2F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate involves several key steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyridine core . This process can be catalyzed by transition metals or occur under metal-free conditions. Industrial production methods often involve large-scale cycloaddition and oxidative cyclization reactions to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
The following analysis compares Methyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate with structurally related heterocycles, focusing on substituent effects , spectroscopic properties , and reactivity .
Structural and Substituent Comparisons
Key Observations :
- The imidazo[1,5-a]pyridine core in the target compound differs from triazolo-pyrimidine or triazolo-pyrido-pyrimidine systems in terms of aromaticity and nitrogen atom positioning.
- Fluorine substituents in the target compound enhance electrophilicity compared to hydroxyl or pyridyl groups in analogs .
- The methyl ester group (vs. ethyl in ) may confer slightly higher volatility and altered hydrolysis kinetics.
Spectroscopic and Physical Properties
Analysis :
- The target compound’s ester carbonyl IR stretch is expected near 1700 cm⁻¹, slightly higher than the 1666 cm⁻¹ observed in , reflecting stronger electron withdrawal by fluorine.
- The ethyl ester analog in shows a characteristic triplet (δ 1.23) and quartet (δ 4.14) for the ethyl group, whereas the methyl ester in the target would lack these splits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
